Elliptifoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

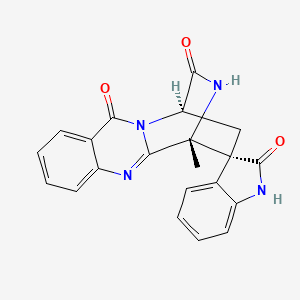

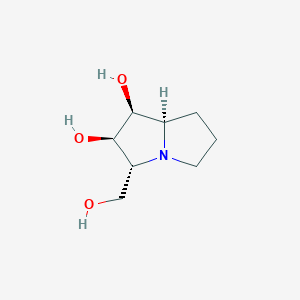

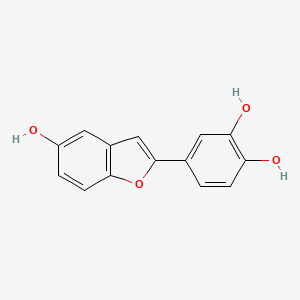

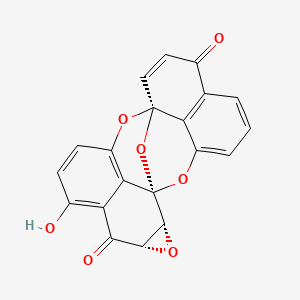

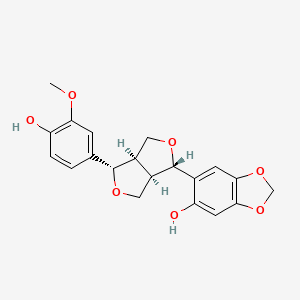

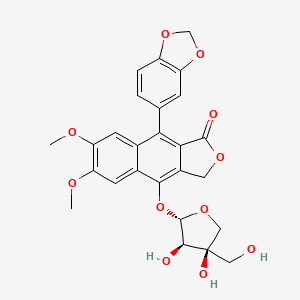

Elliptifoline is a natural product found in Aglaia rimosa and Aglaia elliptifolia with data available.

Aplicaciones Científicas De Investigación

Optical Surface-Sensitive Methods in Biomaterial Research

Ellipsometry, an optical surface-sensitive method, has significant applications in biomaterial research, particularly in studying protein adsorption on metal and ceramic surfaces. This technique offers detailed real-time insights into protein adsorption kinetics without needing to label the protein, making it a valuable tool in biochemical research. For instance, it can detect protein adsorption using antibodies on antigen-coated surfaces, offering a label-free alternative to methods like ELISA and immunofluorescence. Ellipsometry has contributed significantly to understanding phenomena like protein conformation changes, early events in blood clotting, and complement activation (Elwing, 1998).

Characterization of Electronic and Optical Properties of Materials

Ellipsometry has been instrumental in characterizing the electronic and optical properties of various materials, such as polyfluorene thin films. Spectroscopic ellipsometry was used to study the dielectric function and uniaxial anisotropy of poly(9,9-dioctylfluorene) (PFO) films, providing insights into the film's refractive index changes with temperature. This application of ellipsometry is crucial in optimizing optoelectronic and photonic devices (Campoy‐Quiles, Etchegoin, & Bradley, 2005).

Biomimetic, Asymmetric Photocycloadditions in Organic Synthesis

Elliptifoline, synthesized via enantioselective photocycloaddition of 3-hydroxyflavones, exemplifies the use of biomimetic asymmetric photocycloadditions in organic synthesis. This process led to the first total syntheses and absolute configuration assignments of the aglain natural products, including elliptifoline, demonstrating the role of photocycloaddition in accessing complex natural products (Lajkiewicz, Roche, Gerard, & Porco, 2012).

Applications in Immunology and Cytobiology

Ellipsometry has been a crucial tool in molecular and cellular biological processes, particularly in the fields of immunology and cytobiology. It has enabled the study of blood coagulation, immunological responses, and cell behavior in vitro, providing valuable insights into these complex biological phenomena (Azzam, 1976).

Monitoring Molecular and Cellular Biological Processes

Ellipsometry's application extends to monitoring various molecular and cellular biological processes, such as the adsorption behavior of synthetic and biopolymers at interfaces. This has led to a deeper understanding of the adsorption phenomena, conformational changes, and kinetics of macromolecules like proteins and synthetic polymers (De Feijter, Benjamins, & Veer, 1978).

Propiedades

Nombre del producto |

Elliptifoline |

|---|---|

Fórmula molecular |

C36H40N2O8 |

Peso molecular |

628.7 g/mol |

Nombre IUPAC |

(E)-N-[(2S)-1-[(1R,9R,10S,11R,12S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbut-2-enamide |

InChI |

InChI=1S/C36H40N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h6-9,11-12,14-17,19-20,28-29,31,34,41-42H,10,13,18H2,1-5H3,(H,37,39)/b21-6+/t28-,29+,31-,34-,35-,36-/m0/s1 |

Clave InChI |

VRXIZYQZACJUDE-AOHDHECJSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@]3([C@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

SMILES canónico |

CC=C(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Sinónimos |

elliptifoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)